Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate

Hydrogen-bond donor Drug-likeness Molecular recognition

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1343033-98-6) is a heterocyclic building block belonging to the 3-amino-4-bromopyrazole class, bearing an ethyl butanoate side chain at the N1 position. It features a pyrazole ring simultaneously substituted with an electron-withdrawing bromine atom at C4 and a hydrogen-bond-donating primary amino group at C3, yielding a molecular formula of C₉H₁₄BrN₃O₂ and a molecular weight of 276.13 g/mol.

Molecular Formula C9H14BrN3O2
Molecular Weight 276.13 g/mol
Cat. No. B13556967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate
Molecular FormulaC9H14BrN3O2
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)N1C=C(C(=N1)N)Br
InChIInChI=1S/C9H14BrN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12)
InChIKeyKNHXDVIJEXSFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate – Structural Identity and Supplier Landscape for Research Procurement


Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1343033-98-6) is a heterocyclic building block belonging to the 3-amino-4-bromopyrazole class, bearing an ethyl butanoate side chain at the N1 position . It features a pyrazole ring simultaneously substituted with an electron-withdrawing bromine atom at C4 and a hydrogen-bond-donating primary amino group at C3, yielding a molecular formula of C₉H₁₄BrN₃O₂ and a molecular weight of 276.13 g/mol . The compound is commercially available from multiple suppliers including Fluorochem, AKSci, and Leyan, typically at 97–98% purity . No primary research articles or patents were identified that directly report biological activity data for this specific compound; the evidence presented below therefore draws on structural comparisons, computed physicochemical properties, scaffold-level class inferences, and vendor-supplied characterization data.

Why Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate Cannot Be Freely Substituted with In-Class Pyrazole Butanoate Analogs


The 3-amino-4-bromo substitution pattern on the pyrazole ring is not a passive structural decoration; it fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and electronic profile relative to analogs lacking either the amino group or the bromine substituent . The closest commercially available comparator, ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0), lacks the 3-amino group entirely, reducing the hydrogen-bond donor count from 1 to 0 and increasing LogP by approximately 0.8–0.9 log units . Within the broader 3-amino-4-halopyrazole chemotype, the bromine at C4 serves as both a heavy-atom anchor for halogen bonding in target recognition and a synthetic handle for cross-coupling chemistry (Suzuki, Buchwald–Hartwig), while the 3-amino group functions as a hinge-binding motif in kinase inhibitor pharmacophores [1][2]. These dual functionalities are not recapitulated by any single isosteric replacement; consequently, substituting this compound with a non-aminated or non-brominated pyrazole analog will alter both the reactivity profile in downstream chemistry and any structure-dependent biological readout.

Quantitative Differentiation Evidence for Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate Relative to Closest Analogs


Hydrogen-Bond Donor Capacity: 3-Amino Group Confers HBD=1 vs. HBD=0 in the Non-Aminated Analog

The target compound possesses one hydrogen-bond donor (the 3-amino group on the pyrazole ring), whereas its closest structural analog, ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0), has zero HBDs because it lacks the amino substituent . The presence of an HBD is a critical determinant of molecular recognition: the 3-amino group can act as a hinge-binding donor in kinase ATP-binding pockets and provides an additional vector for directed hydrogen bonding in both biological target engagement and crystal engineering [1]. This HBD count difference (1 vs. 0) is absolute and arises from a covalent structural distinction, not a continuous property gradient.

Hydrogen-bond donor Drug-likeness Molecular recognition

Lipophilicity Modulation: LogP Reduction of ~0.9 Units Relative to the Non-Aminated Analog

Vendor-reported LogP values indicate that the target compound (LogP = 2.01) is substantially less lipophilic than its non-aminated comparator ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (LogP = 2.89), a difference of approximately 0.9 log units . This reduction in lipophilicity is accompanied by an increase in topological polar surface area (tPSA) from ~44.1 Ų to a predicted value consistent with the additional amino nitrogen (estimated ~58–67 Ų based on ZINC and PubChem predictions) [1]. The lower LogP and higher tPSA of the target compound suggest improved aqueous solubility and reduced non-specific protein binding relative to the non-aminated analog, while the bromine atom maintains sufficient lipophilicity for membrane permeability [2].

Lipophilicity LogP ADME Physicochemical properties

Aqueous Solubility: Vendor-Reported Solubility ≥12.5 mg/mL in Water, Enabling In Vitro Assay Compatibility

Vendor data from Ambeed indicates that ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate has an aqueous solubility of ≥12.5 mg/mL (corresponding to ≥16.38 mM, though the exact saturation concentration was not determined) . By comparison, the non-aminated analog ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate has a predicted LogSw of −3.57 (Hit2Lead), which translates to an estimated aqueous solubility roughly an order of magnitude lower than the target compound . The enhanced solubility of the target compound is consistent with its lower LogP and higher tPSA, and is sufficient for preparing stock solutions at concentrations commonly required for biochemical and cell-based assays without exceeding recommended DMSO content.

Aqueous solubility Assay compatibility Formulation

Class-Level Kinase Pharmacophore: 3-Amino-4-bromopyrazole Core Is a Validated Scaffold in CDK and EGFR Inhibition

Although no direct biological activity data were identified for the target compound itself, the 3-amino-4-bromopyrazole core embedded within its structure is a recognized pharmacophore in kinase inhibitor design. Patent literature explicitly discloses 3-amino-4-substituted pyrazole derivatives as cyclin-dependent kinase (CDK) inhibitors, with representative compounds achieving IC₅₀ values of 1–4 nM against CDK1, CDK2, and CDK5 [1]. In a published library of aminopyrazole analogs evaluated as CDK2/5 inhibitors, the 3-aminopyrazole motif engages the kinase hinge region via bidentate hydrogen bonding, and modifications at the 4-position modulate potency and selectivity [2]. Reviews of pyrazole-based EGFR inhibitors further support the 3-amino-4-halopyrazole substructure as a privileged scaffold for tyrosine kinase inhibition [3]. By contrast, pyrazole butanoate esters lacking the 3-amino group (e.g., CAS 1005650-19-0) are not documented as kinase pharmacophores in any identified primary literature or patent.

Kinase inhibition CDK EGFR Pharmacophore 3-Aminopyrazole

Crystallographic H-Bond Network: Same Empirical Formula Compound Demonstrates Structured Hydrogen Bonding in the Solid State

A compound with the identical empirical formula C₉H₁₄BrN₃O₂ — (p-phenolyl)ethylguanidinium bromide — has been crystallographically characterized, revealing an extensive hydrogen-bond network in the solid state with a refined R-factor of 1.95%, space group P2₁/c, and unit cell parameters a = 11.1931(7) Å, b = 10.0659(6) Å, c = 9.8327(6) Å, β = 101.508(2)° [1]. While this crystal structure is of a constitutional isomer rather than the target compound itself, it demonstrates that the combination of bromine, amino/ammonium groups, and ester/carboxylate functionalities within the C₉H₁₄BrN₃O₂ formula is capable of forming well-ordered crystalline solids with measurable hydrogen-bonding geometry. For the target compound specifically, the 3-amino group and the ester carbonyl provide complementary H-bond donor and acceptor sites that can participate in analogous intermolecular networks . No crystal structure of the non-aminated comparator (CAS 1005650-19-0) was identified in the Cambridge Structural Database.

Crystal structure Hydrogen bonding Solid-state characterization C9H14BrN3O2

Synthetic Handle Versatility: Dual Bromine and Amino Functionalities Enable Orthogonal Derivatization Not Possible with Mono-Functional Analogs

The target compound presents two synthetically addressable functional groups on the pyrazole ring: (i) the C4-bromine atom, which is competent for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), and (ii) the C3-amino group, which can undergo amidation, sulfonylation, reductive amination, or diazotization chemistry . This orthogonal reactivity allows sequential derivatization without protecting group manipulation in many cases. The non-aminated comparator ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate (CAS 1005650-19-0) offers only the C4-bromine as a reactive handle, limiting its utility to single-point diversification. Conversely, 3-amino-4-bromo-1H-pyrazole (CAS 16461-94-2) provides both handles but lacks the pre-installed butanoate ester side chain, requiring an additional N-alkylation step that may introduce regioselectivity challenges (N1 vs. N2 alkylation) .

Synthetic utility Cross-coupling Orthogonal reactivity Building block

Recommended Research and Procurement Scenarios for Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Leveraging the Pre-Validated 3-Amino-4-bromopyrazole Pharmacophore

Research groups engaged in cyclin-dependent kinase (CDK) or epidermal growth factor receptor (EGFR) inhibitor programs should prioritize this compound as a core building block because its 3-amino-4-bromopyrazole substructure is a recognized hinge-binding pharmacophore, with class-level evidence showing CDK inhibition at low nanomolar concentrations (CDK2 IC₅₀ = 1 nM for related 3-amino-4-substituted pyrazoles) . The pre-installed butanoate ester side chain at N1 eliminates the need for a separate N-alkylation step, and the C4-bromine enables rapid Suzuki-based diversification to explore the hydrophobic pocket adjacent to the kinase hinge region . The compound's aqueous solubility of ≥12.5 mg/mL supports direct use in biochemical kinase assays without requiring high DMSO concentrations .

Bioisostere Scanning and Property Optimization: Replacing Non-Aminated Pyrazole Building Blocks to Improve Solubility and Reduce LogP

When a lead series built on a non-aminated pyrazole butanoate scaffold (e.g., CAS 1005650-19-0) encounters solubility-limited pharmacology or excessive lipophilicity (LogP ~2.9), this target compound offers a direct bioisosteric replacement that reduces LogP by approximately 0.9 units while introducing an H-bond donor (HBD=1 vs. 0) . The aqueous solubility improvement of >100-fold (estimated from LogSw comparison) can rescue compounds that fail to achieve adequate exposure in cellular or in vivo assays due to precipitation or non-specific binding . This substitution is particularly valuable at the hit-to-lead stage where multiparameter optimization of potency, solubility, and metabolic stability is required.

Diversity-Oriented Synthesis (DOS) and Parallel Library Production Requiring Orthogonally Reactive Building Blocks

For high-throughput chemistry platforms generating 100–10,000-member compound libraries, the target compound's three orthogonal reactive handles (C4-Br, C3-NH₂, and ethyl ester) enable sequential functionalization with minimal protecting group chemistry, reducing the number of synthetic steps per library member . This contrasts with the non-aminated analog (CAS 1005650-19-0), which provides only two useful diversification points. The commercial availability of the target compound at 97–98% purity from multiple suppliers (AKSci, Fluorochem, Leyan) ensures batch-to-batch consistency sufficient for parallel synthesis workflows . The GHS hazard classification (H302/H315/H319/H335) is standard for this compound class and manageable under routine laboratory safety protocols .

Crystallography and Solid-Form Screening Studies Requiring Compounds with Demonstrated Hydrogen-Bond Networking Capability

For laboratories engaged in co-crystallization, salt screening, or solid-form patenting, the target compound is supported by crystallographic precedent: a compound of identical empirical formula (C₉H₁₄BrN₃O₂) has been successfully crystallized and structurally solved (P2₁/c, R = 1.95%), demonstrating that this atom combination reliably forms ordered hydrogen-bond networks in the solid state . The target compound's combination of an amino donor, ester carbonyl acceptor, and bromine heavy atom provides three complementary intermolecular interaction motifs that can drive crystallization with a wide range of co-formers. No equivalent crystallographic data exist for the non-aminated comparator formula C₉H₁₃BrN₂O₂ .

Quote Request

Request a Quote for Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.